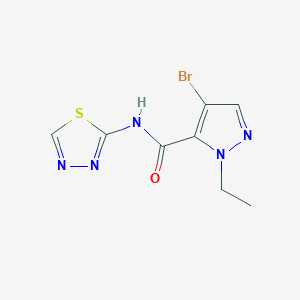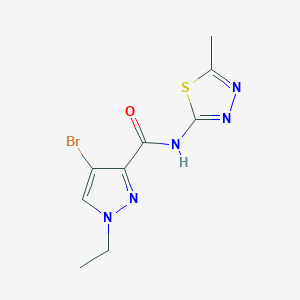![molecular formula C21H17FN4O3 B7532176 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532176.png)
3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide, also known as FIPI, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that is involved in a variety of cellular processes including membrane trafficking, signal transduction, and membrane fusion.
作用机制
3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide inhibits the activity of phospholipase D (PLD) by binding to the enzyme and preventing its interaction with membrane phospholipids. PLD is involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which is involved in a variety of cellular processes. By inhibiting PLD activity, 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide disrupts these processes and can have a variety of effects on cellular function.
Biochemical and Physiological Effects
3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide has been shown to have a variety of biochemical and physiological effects on cells. In addition to inhibiting PLD activity, 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide can also affect the activity of other enzymes involved in cellular processes. For example, 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide has been shown to inhibit the activity of protein kinase C, which is involved in signal transduction pathways. 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide can also affect the organization of cellular membranes and disrupt cellular trafficking pathways.
实验室实验的优点和局限性
One advantage of using 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide in lab experiments is its specificity for PLD. By targeting a specific enzyme, 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide can provide insight into the role of PLD in cellular processes. However, one limitation of using 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide is its potential off-target effects. 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide can affect the activity of other enzymes in addition to PLD, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide. One area of interest is the development of more potent and selective PLD inhibitors. Another area of research is the identification of specific cellular processes that are affected by PLD inhibition. Finally, the potential therapeutic applications of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide in cancer, inflammation, and neurodegenerative diseases should be further explored.
Conclusion
In conclusion, 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide is a small molecule inhibitor that has potential applications in a variety of scientific research areas. Its specificity for PLD makes it a valuable tool for studying the role of PLD in cellular processes. However, its potential off-target effects should be considered when interpreting results. Further research is needed to fully understand the potential applications of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide in scientific research.
合成方法
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 3-fluoro-4-imidazol-1-ylbenzylamine, which is reacted with N-(tert-butoxycarbonyl)-L-proline to form a proline amide. This intermediate is then reacted with 1,3-bis(trimethylsilyloxy)propan-2-one to form a pyrrolidinone intermediate. The final step of the synthesis involves the removal of the tert-butoxycarbonyl protecting group to yield 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide.
科学研究应用
3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Inflammation research has shown that 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide has been shown to protect against neuronal cell death and improve cognitive function in animal models.
属性
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c22-17-10-14(4-5-18(17)25-9-8-23-13-25)12-24-21(29)15-2-1-3-16(11-15)26-19(27)6-7-20(26)28/h1-5,8-11,13H,6-7,12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLUTEAQXKMLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC3=CC(=C(C=C3)N4C=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)

![N-tert-butyl-2-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methylamino]acetamide;hydrochloride](/img/structure/B7532126.png)
![1-[4-[[(2,4-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol](/img/structure/B7532131.png)
![3-[[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]benzonitrile;hydrochloride](/img/structure/B7532135.png)
![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)

![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1-phenylethylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532173.png)
![4-[[[4-(4-Methoxyphenyl)oxan-4-yl]methylamino]methyl]benzonitrile](/img/structure/B7532181.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(5-methyl-1-phenyltriazol-4-yl)acetamide](/img/structure/B7532205.png)